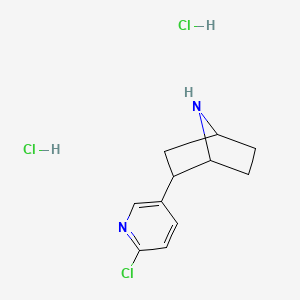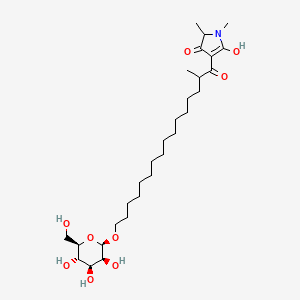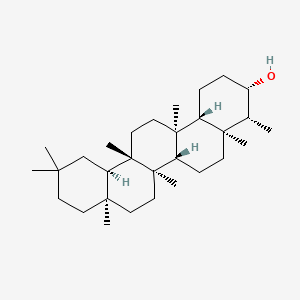
エプロサルタンメシル酸塩
概要
説明
エプロサルタンメシル酸塩は、主にアンジオテンシンII受容体拮抗薬として使用される医薬品化合物です。 高血圧(高血圧)の治療に一般的に処方されており、アンジオテンシンIIのAT1受容体への結合を阻害することにより血管平滑筋を弛緩させ、血管拡張を誘発することが知られています 。 この化合物は、糖尿病性腎症やうっ血性心不全の管理にも使用されています .
2. 製法
合成経路と反応条件: エプロサルタンメシル酸塩は、さまざまな方法で合成できます。一般的な方法の1つは、エプロサルタンを調製し、次にそれをメシル酸塩に変換することです。 エプロサルタンの合成は、通常、2-ブチル-1H-イミダゾール-5-カルボン酸と4-カルボキシベンジルブロミドを塩基の存在下で反応させ、その後、チオフェン部分を導入する反応を含む 。 次に、メシル酸塩は、エプロサルタンとメタンスルホン酸を反応させることにより形成されます。
工業生産方法: エプロサルタンメシル酸塩の工業生産は、多くの場合、その溶解度とバイオアベイラビリティを向上させるために固体分散技術を使用します。 溶媒蒸発、微粉化、ヒドロキシプロピルメチルセルロースやポリスルベート80などの界面活性剤の使用などの技術が、化合物の溶解速度を向上させるために採用されてきました .
科学的研究の応用
Eprosartan mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving angiotensin II receptor antagonists and their chemical properties.
Biology: Research on eprosartan mesylate focuses on its effects on cellular signaling pathways and its interactions with angiotensin II receptors.
Medicine: Eprosartan mesylate is extensively studied for its therapeutic effects in treating hypertension, diabetic nephropathy, and heart failure. .
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems to enhance its bioavailability and therapeutic efficacy
作用機序
生化学分析
Biochemical Properties
Eprosartan Mesylate interacts with the angiotensin II receptor, specifically the AT1 subtype . By blocking the binding of angiotensin II to AT1, it causes vascular smooth muscle to relax and vasodilation to occur . This interaction is competitive and reversible .
Cellular Effects
Eprosartan Mesylate has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways related to blood pressure regulation . By blocking the binding of angiotensin II to the AT1 receptor, it reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure .
Molecular Mechanism
Eprosartan Mesylate exerts its effects at the molecular level by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Temporal Effects in Laboratory Settings
It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Dosage Effects in Animal Models
In animal models, Eprosartan Mesylate has been shown to inhibit various physiological effects associated with angiotensin II, such as contractile responses in rabbit aortic rings, isotonic fluid absorption in rabbit perfused proximal convoluted tubules, and pressor responses .
Metabolic Pathways
Eprosartan Mesylate is involved in the renin-angiotensin system. It prevents the binding of angiotensin II to AT1, leading to relaxation of vascular smooth muscle and vasodilation . Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Transport and Distribution
It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Subcellular Localization
It is known that Eprosartan Mesylate selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in many tissues, such as vascular smooth muscle and the adrenal gland .
準備方法
Synthetic Routes and Reaction Conditions: Eprosartan mesylate can be synthesized through various methods. One common approach involves the preparation of eprosartan, followed by its conversion to the mesylate salt. The synthesis of eprosartan typically involves the reaction of 2-butyl-1H-imidazole-5-carboxylic acid with 4-carboxybenzyl bromide in the presence of a base, followed by further reactions to introduce the thiophene moiety . The mesylate salt is then formed by reacting eprosartan with methanesulfonic acid.
Industrial Production Methods: Industrial production of eprosartan mesylate often involves the use of solid dispersion techniques to enhance its solubility and bioavailability. Techniques such as solvent evaporation, micronization, and the use of surfactants like hydroxypropyl methylcellulose and polysorbate 80 have been employed to improve the compound’s dissolution rate .
化学反応の分析
反応の種類: エプロサルタンメシル酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: エプロサルタンメシル酸塩は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、エプロサルタンメシル酸塩をその還元型に変換できます。
置換: 置換反応は、イミダゾールまたはチオフェン部分で起こり、置換誘導体の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、ハロゲン化アルキルやハロゲン化アリールなどの試薬を伴います。
主な生成物: これらの反応から生成される主な生成物には、エプロサルタンメシル酸塩のさまざまな酸化、還元、および置換誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
4. 科学研究への応用
エプロサルタンメシル酸塩は、幅広い科学研究への応用があります。
化学: アンジオテンシンII受容体拮抗薬とその化学的性質に関する研究で、モデル化合物として使用されます。
生物学: エプロサルタンメシル酸塩に関する研究は、細胞シグナル伝達経路への影響とアンジオテンシンII受容体との相互作用に焦点を当てています。
医学: エプロサルタンメシル酸塩は、高血圧、糖尿病性腎症、心不全の治療における治療効果について広く研究されています。 .
産業: この化合物は、バイオアベイラビリティと治療効果を向上させるために、医薬品製剤や薬物送達システムの開発に使用されます
類似化合物との比較
エプロサルタンメシル酸塩は、ロサルタン、バルサルタン、テルミサルタンなどの他のアンジオテンシンII受容体拮抗薬と比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、エプロサルタンメシル酸塩は、非ビフェニル、非テトラゾール構造が特徴です 。 研究によると、エプロサルタンメシル酸塩は、血圧を下げ、高血圧を管理する上で、他のアンジオテンシンII受容体拮抗薬と同様の効力を持っています 。 その独特の化学構造は、薬物動態と忍容性の違いに貢献する可能性があります .
類似化合物:
- ロサルタン
- バルサルタン
- テルミサルタン
- イルベサルタン
- カンデサルタン
エプロサルタンメシル酸塩は、そのユニークな化学構造とAT1受容体との特定の相互作用により、高血圧および関連する状態の治療における貴重な選択肢となっています .
特性
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSLTDBPKHORNY-XMMWENQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044217 | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144143-96-4 | |
| Record name | 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144143-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprosartan mesylate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROSARTAN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















